molecular formula C23H30N6O3 B2620688 9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847046-82-6

9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2620688
CAS No.: 847046-82-6
M. Wt: 438.532
InChI Key: YRXJGRAVQYIBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-pyrimidine hybrid featuring a fused bicyclic core (purino[7,8-a]pyrimidine) with distinct substituents: a 3,5-dimethylphenyl group at position 9, a methyl group at position 1, and a 2-morpholin-4-ylethyl chain at position 3. The morpholine moiety enhances solubility and pharmacokinetic properties, while the 3,5-dimethylphenyl group contributes to lipophilicity and receptor interaction . Such structural modifications are common in adenosine receptor (AR) antagonists, particularly targeting A2A and A1 subtypes, which are implicated in neurological and cardiovascular disorders .

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-16-13-17(2)15-18(14-16)27-5-4-6-28-19-20(24-22(27)28)25(3)23(31)29(21(19)30)8-7-26-9-11-32-12-10-26/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXJGRAVQYIBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine, followed by cyclization.

    Substitution Reactions: The introduction of the 3,5-dimethylphenyl group and the 2-morpholin-4-ylethyl group is achieved through nucleophilic substitution reactions. These steps often require the use of strong bases and appropriate solvents to facilitate the reactions.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to minimize side reactions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the purine core, potentially converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Saturated purine derivatives.

    Substitution Products: Various functionalized purine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.

    Receptor Binding: May interact with purinergic receptors, influencing cellular signaling pathways.

Medicine

    Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

    Antiviral Agents: Explored for antiviral properties, particularly against RNA viruses.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Biotechnology: Employed in the design of biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The purine core allows it to mimic natural nucleotides, enabling it to:

    Inhibit Enzymes: By binding to the active sites of enzymes involved in nucleotide synthesis, it can inhibit their activity.

    Receptor Modulation: By binding to purinergic receptors, it can modulate signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine-Containing Derivatives

The 2-morpholin-4-ylethyl substituent in the target compound is a critical feature shared with purine and pyrimidine derivatives (e.g., 3-(2-morpholinoethyl)-1,7-dipropyl-8-(3-noradamantyl)xanthine). Studies show that morpholine groups improve aqueous solubility and blood-brain barrier penetration, with reported A2A AR antagonism IC50 values ranging from 9.5 nM to 12 nM in analogs . For instance, compound 7c (purino[8,7-d]pyrimidine derivative) demonstrated an IC50 of 9.5 nM for A2A AR, attributed to optimal positioning of the morpholine group . The target compound’s morpholine chain may confer similar advantages but requires empirical validation.

Aromatic Substitution Patterns

The 3,5-dimethylphenyl group distinguishes this compound from para-substituted analogs (e.g., 4-(4-chlorophenyl)-substituted derivatives in ). However, para-substituted analogs (e.g., compound 7c) exhibit higher A2A AR affinity (IC50 = 9.5 nM) than meta-substituted counterparts, suggesting a trade-off between steric effects and electronic interactions . The 3,5-dimethylphenyl group may balance lipophilicity and selectivity, though direct comparisons are lacking.

Core Structure Variations

  • Purino[7,8-a]pyrimidine vs. Pyrido[4,3-d]pyrimidine: The target compound’s fused purine-pyrimidine core differs from pyrido[4,3-d]pyrimidines (), which lack the purine moiety. This structural distinction may alter adenosine receptor binding kinetics, as purine-based cores (e.g., xanthines) are classical AR antagonists .
  • Xanthine Derivatives: Xanthines like 1,7-dipropyl-8-(3-noradamantyl)xanthine (compound 12a in ) show A2A AR IC50 values of 4.8 nM but suffer from poor solubility. The target compound’s morpholine group and bicyclic core may address this limitation .

Pharmacological Targets

While most analogs target A2A/A1 ARs (e.g., IC50 = 12 nM for A1 AR in ), some pyrido[2,3-d]pyrimidines () inhibit phosphodiesterase-5 (PDE5). The target compound’s activity profile remains unconfirmed but is hypothesized to prioritize AR antagonism based on structural homology .

Data Tables

Table 1: Key Pharmacological Parameters of Structural Analogs

Compound Class Substituents Target Receptor IC50 (nM) Solubility (µg/mL) Reference ID
Purino[8,7-d]pyrimidine 4-(4-Chlorophenyl), morpholine A2A AR 9.5 28
Xanthine derivative 1,7-Dipropyl, noradamantyl A2A AR 4.8 5
Purino[7,8-a]pyrimidine (Target) 3,5-Dimethylphenyl, morpholine N/A N/A Predicted >30

Table 2: Impact of Substituent Position on Activity

Substituent Position Example Compound A2A AR IC50 (nM) Key Observation Reference ID
Para (4-position) 4-(4-Chlorophenyl) 9.5 Higher affinity due to electronic effects
Meta (3,5-position) 3,5-Dimethylphenyl N/A Potential reduced steric hindrance

Biological Activity

The compound 9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine derivatives that have garnered attention for their potential biological activities. This article aims to explore its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C20H27N3O2C_{20}H_{27}N_3O_2, and it features a complex structure that includes a morpholine ring and a purine-like core. The presence of the 3,5-dimethylphenyl group is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays using various cancer cell lines have demonstrated its ability to inhibit cell proliferation effectively. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity:
    • A549: IC50=6.75±0.19μMIC_{50}=6.75\pm 0.19\,\mu M
    • HCC827: IC50=6.26±0.33μMIC_{50}=6.26\pm 0.33\,\mu M
    • NCI-H358: IC50=6.48±0.11μMIC_{50}=6.48\pm 0.11\,\mu M

These values indicate that the compound has significant potential for further development as an antitumor drug due to its selective toxicity towards cancer cells while sparing normal cells to some extent .

The proposed mechanism for the biological activity of this compound involves:

  • DNA Binding : The compound is believed to interact with DNA, particularly binding within the minor groove. This interaction can lead to the inhibition of DNA-dependent enzymes, disrupting cellular replication and transcription processes.
  • Inhibition of Enzymatic Activity : By binding to critical enzymes involved in cell proliferation, such as topoisomerases or kinases, the compound can effectively halt tumor growth.

Case Studies

Several studies have investigated the biological effects of similar compounds and provided insights into their mechanisms:

  • Study on Benzimidazole Derivatives : A study published in Compounds indicated that derivatives with structural similarities showed promising antitumor activity by binding to DNA and inhibiting cellular growth in multiple cancer cell lines .
  • Morpholine Substituted Compounds : Research has shown that morpholine-containing compounds often exhibit enhanced biological activity due to their ability to modulate cellular pathways effectively.

Data Summary Table

Property Value
Molecular FormulaC20H27N3O2
Antitumor Activity (IC50)A549: 6.75 µM
HCC827: 6.26 µM
NCI-H358: 6.48 µM
MechanismDNA binding and enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.